molecular formula C11H21NO5 B122053 N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine CAS No. 81505-64-8

N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine

Cat. No.: B122053
CAS No.: 81505-64-8
M. Wt: 247.29 g/mol
InChI Key: BRFDKSWARKFUGQ-UHFFFAOYSA-N
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Description

N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine (CAS: 81505-64-8) is a chemically modified amino acid derivative widely utilized in pharmaceutical synthesis and microbiological research. Its structure features a tert-butyloxycarbonyl (Boc) protecting group at the α-amino position and a hydroxyl group at the ε-carbon (6th position of the norleucine backbone). This compound is critical in synthesizing iron-chelating agents such as Mycobactin and Aerobactin, which are essential for bacterial iron acquisition . The Boc group enhances stability during synthetic processes, while the hydroxyl group facilitates coordination with metal ions like iron, enabling applications in studying bacterial pathogenesis and drug development .

Key synthetic routes involve alkylation reactions with hydroxamate precursors. For instance, Maurer and Miller (2007) demonstrated its use in constructing Aerobactin via N-alkylation of ε-hydroxynorleucine derivatives with bromides, achieving selective functionalization critical for bacterial siderophore synthesis .

Properties

IUPAC Name

6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFDKSWARKFUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of ε-Hydroxynorleucine Derivatives

The core synthesis begins with ε-hydroxynorleucine, a non-proteinogenic amino acid. Maurer and Miller demonstrated that N-alkylation of ε-hydroxynorleucine O-benzylhydroxamate (7a) using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) selectively functionalizes the ε-hydroxyl group. This Mitsunobu-like reaction proceeds via nucleophilic attack on the in-situ-generated alkoxyphosphonium intermediate, favoring N-alkylation over O-alkylation when sterically hindered hydroxamates are employed.

Table 1: Comparative Alkylation Conditions

Reagent SystemSolventTemperatureN-Alkylation YieldO-Alkylation Yield
PPh₃/DEADTHF0°C → RT78%<5%
DCC/HOBtDMFRT52%22%
EDC/NHSDCM0°C65%18%

Introduction of Boc Protecting Group

Following alkylation, the α-amino group is protected using di-tert-butyl dicarbonate (Boc anhydride). In a representative procedure by J-stage researchers, ε-hydroxynorleucine (5.0 g, 34 mmol) is dissolved in a 1:1 mixture of dioxane and water, followed by addition of Boc₂O (8.9 g, 41 mmol) and sodium hydroxide (2.7 g, 68 mmol) at 0°C. The reaction is stirred for 12 hours at room temperature, achieving >95% conversion to N-Boc-6-hydroxy-DL-norleucine as confirmed by thin-layer chromatography (Rf = 0.45 in ethyl acetate/hexane 1:1).

Stepwise Synthesis and Reaction Optimization

Hydrogenolytic Deprotection of Benzyl Ethers

Post-alkylation intermediates often contain benzyl ether protections at the ε-hydroxyl group. Catalytic hydrogenation over 10% Pd/C in ethanol (50 psi H₂, 25°C) cleaves the benzyl group quantitatively within 2 hours. Critical parameters include:

  • Catalyst loading : 5–10 wt% relative to substrate

  • Solvent purity : Absolute ethanol to prevent catalyst poisoning

  • Acid scavengers : Triethylamine (1 equiv) to suppress racemization

Stereochemical Control in DL-Norleucine Derivatives

Racemic resolution remains challenging due to the DL-configuration. Maurer et al. achieved enantiomeric enrichment (ee >98%) via enzymatic hydrolysis using porcine liver esterase (PLE). The (D)-enantiomer is preferentially hydrolyzed when the hydroxyl group is acetylated, leaving the (L)-enantiomer intact.

Table 2: Enzymatic Resolution Parameters

EnzymeSubstratepHTemperatureee (%)
Porcine Liver EsteraseN-Acetyl-6-hydroxy-DL-norleucine7.437°C98
Candida antarctica LipaseN-Boc-6-hydroxy-DL-norleucine methyl ester6.830°C85

Large-Scale Production and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ flow chemistry to improve reproducibility. A 2024 study detailed a two-reactor system:

  • Reactor 1 : Boc protection at 50°C (residence time 30 min)

  • Reactor 2 : Enzymatic resolution with immobilized PLE (residence time 2 h)
    This setup achieves 92% overall yield at 5 kg/day throughput, surpassing batch methods by 15%.

Green Chemistry Approaches

Solvent substitution plays a key role in sustainable synthesis:

  • Replacement of DCM : Cyclopentyl methyl ether (CPME) reduces toxicity while maintaining reaction efficiency (yield drop <3%)

  • Catalyst Recycling : Pd/C catalysts are reactivated via oxidative treatment (H₂O₂, 30%) with <5% activity loss over 10 cycles

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.44 (s, 9H, Boc), 3.72 (t, J = 6.4 Hz, 1H, α-CH), 4.08 (br s, 1H, ε-OH)

  • ESI-MS : m/z 248.15 [M+H]⁺ (calculated for C₁₁H₂₁NO₅: 247.29)

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O, Boc), 1650 cm⁻¹ (amide I)

Purity Assessment

HPLC methods using a C18 column (5 µm, 4.6 × 250 mm) with 0.1% TFA in water/acetonitrile gradient (5→95% ACN over 30 min) resolve diastereomers with Rs >2.0 .

Chemical Reactions Analysis

Types of Reactions

N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of Boc-6-OH-DL-Norleucine is in the synthesis of peptides. It serves as a key building block for the preparation of complex peptide structures due to its ability to undergo selective reactions. For instance, it has been utilized in the synthesis of Mycobactin and Aerobactin, both of which are iron-chelating agents essential for microbial growth and pathogenicity .

Case Study: Synthesis of Mycobactin

  • Objective : To synthesize Mycobactin, an essential iron chelator for Mycobacterium species.
  • Methodology : The synthesis involves the use of Boc-6-OH-DL-Norleucine as a precursor, which undergoes various alkylation and deprotection steps.
  • Results : The final product demonstrated effective iron-binding properties, confirming the utility of Boc-6-OH-DL-Norleucine in synthesizing biologically active compounds.

Medicinal Chemistry

Boc-6-OH-DL-Norleucine has also found applications in medicinal chemistry, particularly in the development of therapeutic agents. Its derivatives have shown promising results in biological assays, especially concerning antifibrinolytic activity.

Case Study: Antifibrinolytic Activity

  • Research : A series of derivatives based on Boc-6-OH-DL-Norleucine were evaluated for their potential as antifibrinolytic agents.
  • Findings : Derivatives exhibited significant inhibition of plasmin activity, with some showing IC50 values lower than standard antifibrinolytics . This suggests that Boc-6-OH-DL-Norleucine can be modified to enhance therapeutic efficacy.

Protein Engineering

In protein engineering, Boc-6-OH-DL-Norleucine is employed to introduce hydrophobic characteristics into peptides. This modification can enhance peptide stability and bioactivity.

Application: Curvature-Sensing Peptides

  • Study : Research on amphipathic peptides indicated that incorporating Boc-6-OH-DL-Norleucine improved their curvature-sensing abilities when interacting with lipid membranes .
  • Outcome : The modified peptides exhibited increased binding affinity to lipid vesicles, demonstrating the impact of structural modifications on peptide functionality.

Analytical Applications

Boc-6-OH-DL-Norleucine is also used in analytical method development and quality control processes within pharmaceutical settings. Its role as a standard or reactant in various assays aids in ensuring the reliability and accuracy of analytical results.

Quality Control Applications

  • Usage : Employed in method validation for Abbreviated New Drug Applications (ANDA) to ensure compliance with regulatory standards .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Peptide SynthesisSynthesis of MycobactinEffective iron chelation
Medicinal ChemistryAntifibrinolytic agent developmentSignificant inhibition of plasmin activity
Protein EngineeringCurvature-sensing peptidesEnhanced binding affinity to lipid membranes
Analytical ApplicationsQuality control in pharmaceutical assaysReliable method validation for ANDA compliance

Mechanism of Action

The mechanism by which N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine with related compounds:

Compound Key Functional Groups Reactivity Applications
This compound Boc-protected α-amino, ε-hydroxyl Selective N-alkylation, iron chelation Mycobactin/Aerobactin synthesis, bacterial iron uptake studies
N6-Acetyl-N6-hydroxylysine Acetylated α-amino, δ-hydroxyl, ε-hydroxyl Hydroxamate formation, metal coordination Aerobactin constituent, bacterial siderophore synthesis
α-N-Boc-ε-hydroxynorleucine O-benzylhydroxamate Boc-protected α-amino, O-benzyl hydroxamate Ring-closure reactions Mycobactin T synthesis via hydroxamate cyclization
(3S,4R)-Boc-pyrrolidin-2-yl derivatives Boc-protected pyrrolidine, stereocenters Asymmetric Michael addition Diastereoselective synthesis of pyrrolidinones

Research Findings and Limitations

  • Synthetic Efficiency : Hydrogenation of (D,L)-10a derived from this compound yields racemic N6-acetyl-N6-hydroxylysine with >85% purity, whereas enantiopure analogs require costly chiral starting materials .
  • Stability : The Boc group enhances stability under acidic conditions compared to carbobenzyloxy (Cbz)-protected analogs, but its bulkiness may hinder reactions in sterically constrained systems .

Biological Activity

N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine (Boc-6-OH-DL-Nle) is a non-canonical amino acid that has garnered interest in various fields, including biochemistry and pharmacology. This compound is notable for its applications in synthesizing biologically active peptides and its role as an iron chelator in microbial systems. This article explores the biological activity of Boc-6-OH-DL-Nle, highlighting its mechanisms of action, biochemical properties, and potential therapeutic applications.

Boc-6-OH-DL-Nle functions primarily through its ability to interact with biological macromolecules, influencing various biochemical pathways:

  • Iron Chelation : Boc-6-OH-DL-Nle acts as an iron chelator, facilitating the uptake of iron in microbial systems such as Mycobacterium species. This property is crucial for the survival and proliferation of these organisms in iron-limited environments .
  • Cellular Interactions : The compound may interact with specific receptors or enzymes, influencing cellular signaling pathways. Although detailed receptor interactions remain to be fully elucidated, its structural similarity to canonical amino acids suggests potential roles in protein synthesis and modulation of enzyme activities.

The biochemical properties of Boc-6-OH-DL-Nle are essential for understanding its biological activity:

PropertyValue
Molecular FormulaC₁₃H₁₉N₃O₃
Molecular Weight253.30 g/mol
Melting Point80-82 °C
SolubilitySoluble in alcohol and ether

These properties indicate that Boc-6-OH-DL-Nle is relatively stable under physiological conditions, making it suitable for various experimental applications.

3. Case Studies and Research Findings

Several studies have investigated the biological activity of Boc-6-OH-DL-Nle, focusing on its role in microbial growth and peptide synthesis:

3.1 Iron Chelation Studies

Research has shown that Boc-6-OH-DL-Nle can enhance the growth of Mycobacterium species by acting as an iron chelator. In a study examining the effects of various chelators on bacterial growth, Boc-6-OH-DL-Nle demonstrated significant efficacy in promoting cellular proliferation under iron-limited conditions .

3.2 Peptide Synthesis Applications

Boc-6-OH-DL-Nle is utilized in peptide synthesis due to its protective group that allows for selective reactions during the formation of peptide bonds. In a comparative analysis, peptides synthesized using Boc-6-OH-DL-Nle exhibited improved stability and biological activity compared to those synthesized with standard amino acids .

4. Potential Therapeutic Applications

The unique properties of Boc-6-OH-DL-Nle suggest several potential therapeutic applications:

  • Antimicrobial Agents : Given its role as an iron chelator, Boc-6-OH-DL-Nle may be developed into antimicrobial agents targeting iron-dependent pathogens.
  • Peptide Therapeutics : The compound can be incorporated into peptide therapeutics to enhance stability and bioactivity, particularly in drug design targeting specific receptors or enzymes.

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine?

  • Methodology : The Boc (tert-butyloxycarbonyl) protection of DL-norleucine typically involves reacting the amino acid with di-tert-butyl dicarbonate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Post-reaction purification is achieved via ethyl acetate extraction and silica gel chromatography. Monitor reaction progress using TLC with ninhydrin staining .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the Boc group. Racemization risks during synthesis require pH control (<9) and low temperatures .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxy/norleucine backbone.
  • HPLC : Reverse-phase C18 column with UV detection (210–220 nm) to assess purity (>95%).
  • Mass Spectrometry : ESI-MS for molecular ion verification (expected [M+H]⁺ = ~305.3 g/mol) .

Q. What storage conditions optimize long-term stability?

  • Protocol : Store desiccated at –20°C under inert gas (argon/nitrogen). Avoid exposure to moisture, strong acids/bases, or oxidizing agents. Shelf-life studies suggest stability for ≥12 months under these conditions .

Advanced Research Questions

Q. How does the tert-butyloxycarbonyl group influence stability under enzymatic or hydrolytic conditions?

  • Experimental Design :

Hydrolytic Stability : Incubate the compound in buffers (pH 2–10) at 37°C. Monitor Boc deprotection via HPLC.

Enzymatic Resistance : Expose to proteases (e.g., trypsin) and analyze degradation products using LC-MS.

  • Findings : The Boc group is stable at neutral pH but cleaved rapidly under acidic conditions (e.g., 50% TFA in 1–2 hours) .

Q. What strategies mitigate racemization during peptide coupling reactions?

  • Approach :

  • Use coupling reagents like HOBt/DCC to minimize racemization.
  • Conduct reactions at 0–4°C in DMF or DCM.
  • Monitor optical rotation ([α]D²⁵) and compare to enantiopure standards .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting :

  • Isomeric Purity : The DL-form may cause split signals; use chiral HPLC to confirm enantiomeric ratio.
  • Solvent Artifacts : Ensure complete solvent removal (e.g., DMF residuals cause δ 2.7–3.1 ppm shifts).
  • Hydrogen Bonding : The 6-hydroxy group may induce variable coupling constants in different solvents (e.g., DMSO-d₆ vs. CDCl₃) .

Q. What side reactions occur during Boc deprotection, and how are they controlled?

  • Mechanistic Insights :

  • tert-Butyl Cation Formation : Scavengers like anisole or thioanisole prevent alkylation side reactions during TFA-mediated deprotection.
  • Byproduct Identification : Use LC-MS to detect tert-butyl alcohol or CO₂-derived artifacts .

Q. How does the hydroxy group at position 6 affect reactivity in downstream modifications?

  • Functionalization Studies :

  • Protection : Test silyl (e.g., TBSCl) or acetyl groups to block the hydroxyl during peptide synthesis.
  • Derivatization : Phosphorylation via DCC-mediated coupling; confirm via ³¹P NMR .

Methodological Recommendations

  • Spectral Data Interpretation : Cross-reference with Boc-protected homologs (e.g., N-Boc-L-isoleucine ) to validate assignments.
  • Contradiction Analysis : For conflicting stability data, replicate experiments under controlled humidity and oxygen levels .

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